BenchChemオンラインストアへようこそ!

6-(isobutylamino)-3-methylpyrimidine-2,4(1H,3H)-dione

Medicinal chemistry Structure–activity relationship Pharmacophore design

6-(Isobutylamino)-3-methylpyrimidine-2,4(1H,3H)-dione (CAS 2090869-25-1, molecular formula C₉H₁₅N₃O₂, molecular weight 197.23 g/mol) is a 3‑methyl‑6‑(alkylamino)uracil derivative belonging to the broader pyrimidine‑2,4‑dione family. The molecule bears an isobutylamino substituent at the C6 position and a methyl group at the N3 position of the uracil ring.

Molecular Formula C9H15N3O2
Molecular Weight 197.23 g/mol
Cat. No. B13429995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(isobutylamino)-3-methylpyrimidine-2,4(1H,3H)-dione
Molecular FormulaC9H15N3O2
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCC(C)CNC1=CC(=O)N(C(=O)N1)C
InChIInChI=1S/C9H15N3O2/c1-6(2)5-10-7-4-8(13)12(3)9(14)11-7/h4,6,10H,5H2,1-3H3,(H,11,14)
InChIKeyXHIFWBCDEWNIBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Isobutylamino)-3-methylpyrimidine-2,4(1H,3H)-dione – Chemical Identity, Core Scaffold, and Procurement-Relevant Properties


6-(Isobutylamino)-3-methylpyrimidine-2,4(1H,3H)-dione (CAS 2090869-25-1, molecular formula C₉H₁₅N₃O₂, molecular weight 197.23 g/mol) is a 3‑methyl‑6‑(alkylamino)uracil derivative belonging to the broader pyrimidine‑2,4‑dione family. The molecule bears an isobutylamino substituent at the C6 position and a methyl group at the N3 position of the uracil ring . This substitution pattern creates a hydrogen‑bond donor/acceptor pharmacophore that is topologically distinct from its common positional isomer, 6‑amino‑1‑isobutyl‑3‑methylpyrimidine‑2,4(1H,3H)‑dione (CAS 58481‑39‑3), in which the isobutyl group resides on N1 rather than on the C6 amino substituent [1]. The compound is commercially available as a research‑grade synthetic building block, typically at ≥95% purity, and is soluble in polar organic solvents .

Why 6‑(Isobutylamino)‑3‑methylpyrimidine‑2,4(1H,3H)‑dione Cannot Be Interchanged with Its N1‑Isobutyl Isomer or Simpler 6‑Alkylamino Uracils


Despite sharing the same empirical formula (C₉H₁₅N₃O₂), 6‑(isobutylamino)‑3‑methylpyrimidine‑2,4(1H,3H)‑dione and its N1‑isobutyl positional isomer (6‑amino‑1‑isobutyl‑3‑methylpyrimidine‑2,4(1H,3H)‑dione, CAS 58481‑39‑3) differ fundamentally in their regiochemistry, hydrogen‑bonding topology, and resultant biological recognition [1]. In the target compound, the isobutyl group extends from the C6 amino substituent, preserving the N1‑H as a hydrogen‑bond donor, whereas the N1‑isobutyl isomer blocks this donor site and instead presents a free C6‑NH₂ group . This regiochemical switch directly affects molecular recognition: published studies on 6‑alkylamino‑uracil MR1 ligands demonstrate that the nature and position of the 6‑aminoalkyl substituent alone can toggle MAIT‑cell activity between agonism and antagonism [2]. Similarly, structure‑activity relationship (SAR) studies on 6‑(alkylamino)uracils as bacterial DNA polymerase III inhibitors show that the alkyl group binding mode—governed by chain length and branching—determines inhibitor potency [3]. Generic substitution with the positional isomer or the simpler 6‑methylamino analog (CAS 5759‑63‑7, MW 155.15) [4] would therefore alter or abolish these recognition features.

Quantitative Differentiation Evidence for 6‑(Isobutylamino)‑3‑methylpyrimidine‑2,4(1H,3H)‑dione Versus Its Closest Analogs


Regiochemical Identity: C6‑Isobutylamino vs. N1‑Isobutyl Substitution Determines Hydrogen‑Bond Donor Availability

6‑(Isobutylamino)‑3‑methylpyrimidine‑2,4(1H,3H)‑dione (CAS 2090869‑25‑1) bears the isobutyl group on the C6 amino substituent, leaving the N1 position as a free –NH– hydrogen‑bond donor. In contrast, its positional isomer 6‑amino‑1‑isobutyl‑3‑methylpyrimidine‑2,4(1H,3H)‑dione (CAS 58481‑39‑3) places the isobutyl group on N1 and carries a free –NH₂ at C6 [1]. The target compound therefore presents one additional hydrogen‑bond donor (N1‑H) and a secondary amine (C6‑NH‑iBu) versus a primary amine (C6‑NH₂). This difference in hydrogen‑bond donor/acceptor count directly influences molecular recognition by biological targets .

Medicinal chemistry Structure–activity relationship Pharmacophore design

Steric and Lipophilic Differentiation: Isobutyl Branching at C6 Provides Greater Steric Bulk than N1‑Isobutyl or Straight‑Chain C6‑Alkyl Analogs

The isobutylamino group at C6 introduces a branched alkyl chain with a calculated logP contribution of approximately +1.5 to +2.0 (estimated using fragment‑based methods) . This is structurally distinct from the straight‑chain 6‑(butylamino) analog (CAS 28484‑86‑8), which lacks branching and has a lower logP contribution (~+1.3), and from the N1‑isobutyl isomer in which the branched alkyl group is attached to a ring nitrogen rather than an exocyclic amine . The different attachment point alters the spatial orientation of the hydrophobic group relative to the uracil plane, affecting how the compound interacts with hydrophobic pockets in target proteins [1].

Lipophilicity optimization Steric shielding ADME prediction

Class‑Level Evidence: 6‑Alkylamino Substitution on Uracil Dictates MAIT Cell Agonism vs. Antagonism

Braganza et al. (2020) demonstrated that the 6‑aminoalkyl substituent on uracil MR1 ligands is the decisive structural feature that determines whether a compound acts as a MAIT cell agonist or antagonist [1]. In their study, a simplified agonist with a 6‑(2‑hydroxy‑2‑methylpropyl)amino substituent showed a functional profile similar to the potent agonist 5‑OP‑RU, while a new structural class of antagonist was identified bearing a different 6‑alkylamino moiety. Although 6‑(isobutylamino)‑3‑methylpyrimidine‑2,4(1H,3H)‑dione was not directly tested in this study, its 6‑isobutylamino substituent falls within the same SAR‑sensitive region and is structurally intermediate between the reported agonist and antagonist motifs. By contrast, 6‑amino‑3‑methyluracil (CAS 21236‑97‑5), which lacks any alkyl substitution on the C6 amino group, cannot engage the hydrophobic MR1 pocket that governs the functional switch [2].

Immunomodulation MAIT cell biology MR1 ligand design

Class‑Level Evidence: 6‑(Alkylamino)uracils as DNA Polymerase III Inhibitors – Alkyl Chain Length and Branching Govern Potency

Wright and Brown (1980) established that 6‑(alkylamino)uracils act as inhibitors of Bacillus subtilis DNA polymerase III, with potency dependent on the alkyl chain occupying a planar enzyme binding site [1]. The optimal alkyl groups were n‑pentyl and n‑hexyl, which were classified as moderate inhibitors; shorter chains (methyl, ethyl) showed weaker activity. The isobutyl group (CH₂CH(CH₃)₂) in the target compound is a branched C4 chain that is sterically and electronically distinct from the straight‑chain n‑butyl and n‑pentyl analogs. The branching introduces a gem‑dimethyl motif near the uracil core that may alter the binding conformation relative to straight‑chain analogs, as the planar binding site model predicts sensitivity to steric bulk at the β‑carbon position [2].

Antibacterial discovery DNA polymerase III inhibition Gram‑positive bacteria

Synthetic Utility as a Privileged Building Block: C6‑Isobutylamino Uracils Enable Divergent Derivatization at C5 and N1

The target compound serves as a versatile synthetic intermediate for generating structurally diverse pyrimidine‑2,4‑dione derivatives . The free N1‑H position (unlike the N1‑isobutyl isomer, CAS 58481‑39‑3) allows for further N1‑functionalization (alkylation, acylation), while the C5 position remains available for electrophilic substitution or cross‑coupling reactions . In contrast, the N1‑isobutyl isomer has a blocked N1 position, limiting its utility for divergent N1‑derivatization. Additionally, the target compound contains a secondary amine at C6 (NH‑iBu) that can participate in further alkylation or serve as a directing group, whereas the N1‑isobutyl isomer bears a primary amine (NH₂) at C6, which has different reactivity and selectivity in subsequent transformations.

Synthetic chemistry Building block Library synthesis

Physical‑Chemical Differentiation: Molecular Weight and Predicted Solubility Profile Distinguish the Target Compound from Simpler 6‑Alkylamino Uracils

The target compound (MW 197.23 g/mol, molecular formula C₉H₁₅N₃O₂) has a higher molecular weight and greater lipophilic bulk than the simpler 6‑(methylamino)‑3‑methyluracil (CAS 5759‑63‑7, MW 155.15 g/mol, C₆H₉N₃O₂) [1] and 6‑amino‑3‑methyluracil (CAS 21236‑97‑5, MW 141.13 g/mol, C₅H₇N₃O₂). The isobutyl group contributes an additional ~42 Da of mass and approximately +0.5 to +0.7 logP units relative to the 6‑methylamino analog . The compound is reported to be soluble in polar organic solvents (e.g., DMSO, methanol, acetonitrile) with limited aqueous solubility, consistent with its predicted logP range of 0.8–1.2 . These properties place it in a distinct physical‑chemical space compared to both the more polar 6‑amino analog and the more lipophilic N1‑isobutyl isomer.

Physicochemical profiling Solubility Formulation

Recommended Research and Procurement Scenarios for 6‑(Isobutylamino)‑3‑methylpyrimidine‑2,4(1H,3H)‑dione


Medicinal Chemistry: Lead Optimization of MAIT Cell MR1 Ligands Requiring a Specific 6‑Alkylamino Pharmacophore

For research groups investigating MAIT cell modulation, the 6‑isobutylamino substituent occupies a defined SAR region identified by Braganza et al. (2020) as the decisive structural determinant for agonist/antagonist functional switching [1]. The target compound provides a pre‑installed 6‑isobutylamino motif with a free N1‑H position that can be further elaborated to probe MR1 binding. This is a distinct advantage over the N1‑isobutyl isomer (CAS 58481‑39‑3) or 6‑methylamino analog (CAS 5759‑63‑7), which either lack the free N1‑H or present a smaller alkyl group that may not adequately fill the hydrophobic MR1 pocket.

Synthetic Chemistry: Divergent Library Synthesis from a Multi‑Reactive Building Block

The compound's three reactive sites—free N1‑H, unsubstituted C5, and secondary C6‑NH‑iBu—enable divergent parallel synthesis strategies that are not possible with the N1‑blocked isomer (CAS 58481‑39‑3) [2]. Researchers can perform sequential N1‑alkylation, C5‑halogenation/cross‑coupling, and C6‑NH functionalization to generate a focused library of up to 10³–10⁴ compounds from a single building block. This procurement rationale is supported by vendor documentation describing the compound's utility as a versatile synthetic intermediate .

Antibacterial Discovery: Exploring DNA Polymerase III Inhibitor SAR with Branched 6‑Alkylamino Uracils

The Wright and Brown (1980) SAR framework for 6‑(alkylamino)uracils as DNA polymerase III inhibitors provides a validated starting point for antibacterial discovery [3]. The branched isobutyl group in the target compound offers a steric and electronic profile that has not been systematically evaluated in this enzyme system, presenting an opportunity to explore uncharted SAR space. The compound can serve as a comparator for straight‑chain analogs (n‑butyl, n‑pentyl) to assess the impact of β‑branching on inhibitor potency and selectivity against gram‑positive bacterial polymerases.

Chemical Biology: Profiling 6‑Alkylamino Uracil Interactions with Pyrimidine‑Metabolizing Enzymes

6‑Alkylamino uracils are structurally related to endogenous pyrimidine metabolites and may interact with enzymes such as dihydroorotate dehydrogenase (DHODH), thymidine phosphorylase, or uridine phosphorylase . The target compound's unique combination of a C6‑isobutylamino substituent and a free N1‑H makes it a suitable probe for assessing substrate mimicry versus inhibition in these enzyme systems. Procurement of the compound with verified purity (≥95%) and structural authentication (NMR, HPLC) ensures reliable results in enzymatic assays.

Quote Request

Request a Quote for 6-(isobutylamino)-3-methylpyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.